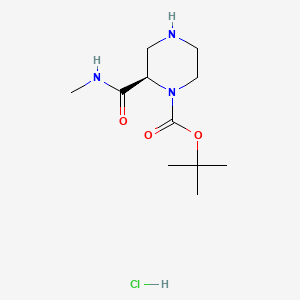

1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

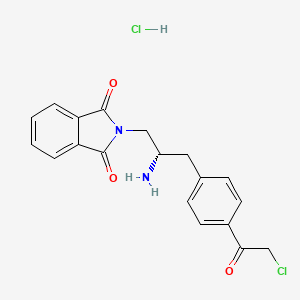

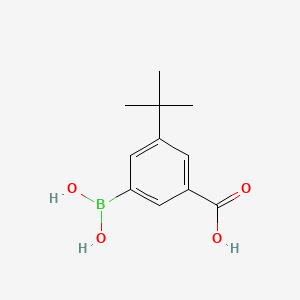

“1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known as “1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate” and “N-Boc-L-pyroglutamic acid ethyl ester” among other names .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it is mentioned that similar compounds are used as building blocks in the synthesis of azaspiro and other complex molecules .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C12H19NO5 . The compound has a molecular weight of 257.283 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3 and a boiling point of 269.0±33.0 °C at 760 mmHg . The compound has a molecular weight of 215.246 .Scientific Research Applications

Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : This research focuses on synthesizing azetidine-2-carboxylic acid (Aze) analogs for exploring the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Masked 1,3- and 1,4-Dipoles for Cycloaddition Reactions : The study involves 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine reacting with nitriles and carbonyl substrates, yielding various products and exploring regioselectivity and stereochemistry in the process (Yadav & Sriramurthy, 2005).

Base-Promoted α-Alkylation of Borane Azetidine-2-Carboxylic Acid Ester Complexes : This research enhances the yields and diastereoselectivities of α-alkylated products starting from commercially available compounds (Tayama, Nishio, & Kobayashi, 2018).

Synthesis of Tert-Butyl 6-Oxo-2-Azaspiro[3.3]Heptane-2-Carboxylate : Providing efficient and scalable synthetic routes for this compound, which is useful for further selective derivation and exploring chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Synthesis of Protected 3-Haloazetidines : Investigating azetidines as heterocycles in natural products and pharmaceuticals, and synthesizing azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Iridium-Catalyzed Aziridination : Exploring three-component coupling reactions to produce aziridine derivatives, a process involving aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate (Kubo, Sakaguchi, & Ishii, 2000).

Synthesis of Azetidine Medicinal Intermediate : Studying two synthesis methods for 1-(tert-butyl)-3-amioazetidine, an important pharmaceutical intermediate (Yang, 2010).

Structural Analysis of Azetidine Derivatives : Investigating the structures of novel investigative anticancer agents derived from energetic materials (Deschamps, Cannizzo, & Straessler, 2013).

Palladium-Catalyzed Pyridylation of Azetidine : Developing a method for regioselective pyridylation of azetidines under palladium-catalyzed conditions (Zhang et al., 2017).

Synthesis and Characterization of Substituted Phenyl Azetidines : Investigating azetidines with potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Mechanism of Action

Target of Action

This compound is primarily used as a reagent in chemical synthesis

Action Environment

The action, efficacy, and stability of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate can be influenced by various environmental factors. For instance, it should be stored in a sealed container in a dry environment at a temperature between 2-8°C to maintain its stability .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl azetidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-7-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEVFCBVUFBCBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724368 |

Source

|

| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260639-22-2 |

Source

|

| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)

![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)

![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)